Methyl 6-aminohexanoate hydrochloride
Overview
Description
“Methyl 6-aminohexanoate hydrochloride”, also known as “Methyl 6-aminocaproate hydrochloride”, is commonly used in the solution-phase peptide synthesis . It is used to synthesize papain-catalyzed peptides .
Synthesis Analysis
“Methyl 6-aminohexanoate hydrochloride” is used in the solution-phase peptide synthesis . It is used to synthesize papain-catalyzed peptides .
Molecular Structure Analysis
The molecular formula of “Methyl 6-aminohexanoate hydrochloride” is C7H16ClNO2 . The InChI string is InChI=1S/C7H15NO2.ClH/c1-10-7(9)5-3-2-4-6-8;/h2-6,8H2,1H3;1H . The Canonical SMILES string is COC(=O)CCCCCN.Cl .
Chemical Reactions Analysis
“Methyl 6-aminohexanoate hydrochloride” is commonly used in the solution-phase peptide synthesis . It is used to synthesize papain-catalyzed peptides .
Physical And Chemical Properties Analysis
“Methyl 6-aminohexanoate hydrochloride” is a white powder or crystals . It has a melting point of 117-124 °C . The molecular weight is 181.66 g/mol .
Scientific Research Applications
Solution-Phase Peptide Synthesis
MAH is commonly used in solution-phase peptide synthesis, particularly in the synthesis of papain-catalyzed peptides .
Substrate for Acetylcholinesterase
MAH has been employed as a substrate for acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine .
Organic Synthesis
It serves as a reagent in organic synthesis .
Biotransformations
MAH acts as a catalyst in biotransformations .
Coordination Chemistry
Mechanism of Action
Safety and Hazards
“Methyl 6-aminohexanoate hydrochloride” is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . It is harmful if swallowed and causes serious eye irritation . The safety precautions include washing skin thoroughly after handling, not eating, drinking or smoking when using this product, wearing eye protection/face protection, and if swallowed, calling a POISON CENTER/doctor .
properties
IUPAC Name |
methyl 6-aminohexanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-10-7(9)5-3-2-4-6-8;/h2-6,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLDOTFAFZJPOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467594 | |
Record name | Methyl 6-aminohexanoate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60467594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-aminohexanoate hydrochloride | |
CAS RN |
1926-80-3 | |
Record name | Methyl 6-aminohexanoate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60467594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 6-aminohexanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.